Product packaging for Silver dichromate(Cat. No.:CAS No. 7784-02-3)

Silver dichromate

Cat. No.: B8822332
CAS No.: 7784-02-3
M. Wt: 431.72 g/mol
InChI Key: FCSCTLGIPUOGOC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dichromate Chemistry

The study of dichromate chemistry has a rich history, dating back to the 19th century with the development of pigments and dyes. wikipedia.org Compounds like potassium dichromate and sodium dichromate became crucial reagents in various industrial and laboratory applications. wikipedia.org Potassium dichromate, for instance, was historically used in photography, leather tanning, and as an oxidizing agent for producing aniline (B41778) dyes. A notable early application involving the formation of a silver-chromium compound is the Golgi silver impregnation method, developed in the late 19th century. This neuroanatomical staining technique relies on the reaction between potassium dichromate and silver nitrate (B79036) to form opaque intracellular deposits of silver chromate (B82759), allowing for the detailed visualization of neuron morphology.

The 20th century saw a significant expansion in the use of dichromates, particularly sodium dichromate, in industrial processes such as chromate conversion coatings for corrosion resistance, especially in the aerospace and military sectors. wikipedia.org Research into the oxidizing properties of dichromates also intensified, leading to the development of various chromium(VI)-based reagents for organic synthesis.

Significance of Chromium(VI) Compounds in Contemporary Chemical Science

Chromium(VI) compounds, which include chromates and dichromates, are characterized by chromium in the +6 oxidation state. chemicalbook.com They are potent oxidizing agents, a property that underpins their wide range of applications. solubilityofthings.com In aqueous solutions, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium. chemguide.co.uk

The strong oxidizing power of chromium(VI) compounds makes them valuable reagents in organic chemistry. libretexts.org Acidified solutions of potassium dichromate are commonly used to oxidize primary and secondary alcohols to carboxylic acids and ketones, respectively. chemguide.co.uklibretexts.org The versatility of chromium(VI) has led to the development of more selective and milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), to achieve specific transformations, like the oxidation of primary alcohols to aldehydes without over-oxidation. Beyond organic synthesis, chromium(VI) compounds are utilized in industrial applications such as the production of pigments, corrosion inhibitors, and in leather tanning. iucr.orgakjournals.com

Current Research Landscape Pertaining to Silver Dichromate Systems

Contemporary research on this compound has diversified into several key areas. One area of focus is the synthesis and characterization of this compound nanostructures. osti.gov Researchers have explored methods like sonochemical synthesis to produce nanoparticles and nanorods of Ag₂Cr₂O₇, investigating how parameters such as surfactants and sonication time influence the morphology and size of the resulting nanostructures.

Another significant area of research involves the development of this compound-based oxidizing agents for organic synthesis. While this compound itself has applications, its complexes with organic ligands, such as pyridine (B92270), have shown to be mild and efficient reagents. wikipedia.org For example, tetrakis(pyridine)this compound has been effectively used for the conversion of benzylic and allylic alcohols to their corresponding carbonyl compounds. wikipedia.orgresearchgate.net More complex derivatives, like tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate, have also been synthesized and characterized for their selective oxidizing capabilities. eurjchem.comscite.ai

Recent studies have also explored novel applications of this compound, such as its use in food science to visualize salt concentrations. This method is based on the conversion of red this compound to white silver chloride in the presence of chloride ions, providing a simple and rapid visual indicator of salt penetration in food samples. researchgate.netnih.gov

Scope and Objectives of Comprehensive Scholarly Inquiry into this compound Systems

A comprehensive scholarly inquiry into this compound systems aims to consolidate the understanding of its fundamental chemical and physical properties, explore its reactivity, and detail its applications in modern research. The primary objectives of such an inquiry are:

To provide a detailed overview of the synthesis and structural characteristics of this compound, including its crystal structure and spectroscopic properties.

To quantify its physicochemical properties through data on solubility, thermal stability, and decomposition pathways.

To investigate its role as an oxidizing agent, both in its pure form and as part of more complex reagents, and to analyze the kinetics and mechanisms of these oxidation reactions.

To document and evaluate its emerging applications in fields such as nanotechnology and analytical chemistry.

This focused investigation seeks to create a detailed and scientifically accurate resource that can serve as a foundation for future research and development involving this compound.

Properties of this compound

PropertyValueReference
Chemical Formula Ag₂Cr₂O₇ wikipedia.org
Molar Mass 431.73 g/mol chemister.ru
Appearance Red crystalline solid chemicalbook.com
Crystal Structure Triclinic chemister.ru
Solubility in water 0.0083 g/100 mL at 15 °C chemicalbook.com
Solubility Product (Ksp) 2.0 x 10⁻⁷ wikipedia.org
Decomposition Temperature 200 °C chemister.ru

Properties

CAS No.

7784-02-3

Molecular Formula

Ag2Cr2O7

Molecular Weight

431.72 g/mol

IUPAC Name

disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

InChI

InChI=1S/2Ag.2Cr.7O/q2*+1;;;;;;;;2*-1

InChI Key

FCSCTLGIPUOGOC-UHFFFAOYSA-N

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+]

Related CAS

7784-01-2 (Parent)

Origin of Product

United States

Advanced Synthetic Strategies for Silver Dichromate and Its Functionalized Analogues

Traditional and Modified Precipitation Methods for Ag₂Cr₂O₇ Crystallization

The conventional synthesis of silver dichromate relies on a precipitation reaction in an aqueous medium. This method involves the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a soluble dichromate salt, such as potassium dichromate (K₂Cr₂O₇) or ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇). wikipedia.orgyoutube.comyoutube.com The result of this double displacement reaction is the formation of a solid, ruby-red precipitate of this compound, which is insoluble in water. wikipedia.orgyoutube.comyoutube.com

Controlled Coprecipitation Techniques and Their Impact on Morphology

The morphology and particle size of the resulting this compound crystals are significantly influenced by the specific precipitation technique employed. Controlled coprecipitation methods are utilized to manipulate the supersaturation of the solution, which in turn governs the nucleation and growth of the crystals. By carefully managing factors such as the rate of addition of reactants and the pH of the reaction medium, it is possible to direct the formation of specific crystalline structures. rsc.orgedu.krd

Research has shown that the choice of precursor can also play a critical role in determining the final morphology. For instance, the use of silver salicylate (B1505791) as a silver precursor in a simple precipitation route has been shown to produce capsule-like nanostructures of silver chromate (B82759), a related compound, whereas using silver nitrate under similar conditions resulted in particle-like powders. theiet.orgresearchgate.net While this specific example pertains to silver chromate, the underlying principle of precursor influence on morphology is applicable to the synthesis of this compound as well. The use of additives, such as surfactants like sodium dodecyl sulphate (SDS), has also been explored to decrease the particle size of the resulting micro/nanostructures. theiet.orgresearchgate.net Furthermore, immersion-controlled reaction-diffusion techniques have been demonstrated to produce highly uniform line patterns of this compound precipitate, offering a method for creating structured materials. researchgate.net

Influence of Reaction Conditions on Crystalline Product Formation

The formation of crystalline this compound is highly sensitive to the conditions of the reaction environment. Key parameters that must be precisely controlled include temperature, pH, and reactant concentrations.

Heating the reaction medium, even to its boiling point, can be advantageous for obtaining larger particles of the precipitate, which are subsequently easier to wash and dry. google.com However, it is also noted that this compound will decompose into silver chromate and chromic acid if added to boiling water. youtube.com The pH of the solution is another critical factor. The titration for forming silver chromate, a closely related process, is optimal between a pH of 6.5 and 9. edu.krd Below a pH of about 6.5, the solubility of silver chromate increases, and at a pH higher than 9, silver may precipitate as silver hydroxide. edu.krd These principles are relevant to the precipitation of this compound as well.

The following table summarizes the effects of various reaction conditions on the synthesis of this compound and related compounds.

Parameter Condition Effect on Product Reference(s)
Temperature Increased/BoilingLarger particle size google.com
Boiling WaterDecomposition to Ag₂CrO₄ and H₂CrO₄ youtube.com
pH < 6.5Increased solubility edu.krd
> 9Precipitation of silver hydroxide edu.krd
Precursor Silver Salicylate vs. Silver NitrateAlters morphology (e.g., capsule-like vs. particle-like) theiet.orgresearchgate.net
Additives Surfactants (e.g., SDS)Decreased particle size theiet.orgresearchgate.net
Reactant Addition Controlled rateUniform particle morphology rsc.org

Sonochemical Synthesis of this compound Nanostructures

Sonochemistry, which utilizes high-intensity ultrasound, offers a powerful method for the synthesis of nanomaterials. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, driving chemical reactions and influencing the formation of nanostructures. researchgate.net This technique has been successfully applied to produce this compound nanostructures with controlled morphologies. kashanu.ac.irosti.gov

Precursor Selection and Sonication Parameters

In the sonochemical synthesis of this compound nanostructures, silver salicylate has been effectively used as a silver precursor, reacting with ammonium dichromate. kashanu.ac.irosti.gov The selection of precursors is a critical step in controlling the final product.

The parameters of the sonication process itself are crucial for determining the size, shape, and properties of the resulting nanostructures. researchgate.net Key parameters include:

Sonication Time: The duration of the ultrasonic irradiation can affect the growth and morphology of the nanoparticles. Initially, smaller structures may form and then grow over time through processes like Ostwald ripening. researchgate.net

Sonication Power/Intensity: Higher ultrasound intensity can accelerate the growth and crystallization of nanoparticles. mdpi.com

Surfactants: The presence and concentration of surfactants can be used to control particle size and prevent agglomeration. osti.gov

The following table details the typical precursors and sonication parameters used in the synthesis of this compound and related nanostructures.

Parameter Specification Purpose/Effect Reference(s)
Silver Precursor Silver SalicylateSource of silver ions kashanu.ac.irosti.gov
Chromium Precursor Ammonium DichromateSource of dichromate ions kashanu.ac.irosti.gov
Sonication Time VariedInfluences particle growth and morphology osti.govresearchgate.net
Surfactant e.g., Sodium Dodecyl SulphateControls particle size and morphology osti.gov

Morphological Control in Sonochemical Routes

One of the primary advantages of sonochemical synthesis is the ability to control the morphology of the resulting nanomaterials. mdpi.com By adjusting the reaction parameters, researchers have successfully produced this compound as both particle-like and rod-like nanostructures. osti.gov The type of surfactant used has been shown to be a key factor in determining whether particles or rods are formed. osti.gov The fundamental mechanism involves the intense energy from cavitation influencing the nucleation and subsequent crystal growth pattern. This allows for the fabrication of nanostructures with tailored properties for specific applications. kashanu.ac.irosti.gov

Synthesis of this compound-Based Coordination Complexes

This compound can serve as a building block for the synthesis of more complex coordination compounds. These complexes often involve the coordination of neutral ligands, such as pyridine (B92270) or its derivatives, to the silver(I) ions.

A well-documented example is the synthesis of tetrakis(pyridine)silver(I) dichromate, [Ag₂(py)₄]²⁺[Cr₂O₇]²⁻. This complex is typically prepared by first precipitating this compound from aqueous solutions of silver nitrate and potassium dichromate. youtube.comtandfonline.comresearchgate.net Subsequently, pyridine is added to the suspension, leading to the formation of the orange-colored coordination complex. youtube.comtandfonline.com A similar procedure is used to synthesize tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate, where 2,4,6-trimethylpyridine (B116444) is added to an aqueous precipitation of this compound. scite.aieurjchem.comeurjchem.com These complexes are noted for their utility as oxidizing agents in organic synthesis. wikipedia.orgscite.ai

The general reaction scheme for the formation of these complexes is as follows:

2 AgNO₃(aq) + K₂Cr₂O₇(aq) → Ag₂Cr₂O₇(s) + 2 KNO₃(aq) wikipedia.org

Ag₂Cr₂O₇(s) + 4 L → [Ag₂(L)₄]²⁺[Cr₂O₇]²⁻(s) (where L = pyridine or a substituted pyridine)

The table below lists some of the synthesized this compound-based coordination complexes and their precursors.

Complex Name Ligand (L) Silver Precursor Dichromate Precursor Reference(s)
Tetrakis(pyridine)silver(I) dichromatePyridineSilver NitratePotassium Dichromate wikipedia.orgyoutube.comtandfonline.com
Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate2,4,6-trimethylpyridineSilver NitratePotassium Dichromate scite.aieurjchem.comeurjchem.com
Tetrakis(pyridine)this compoundPyridineSilver NitratePotassium Dichromate researchgate.net

Preparation of Tetrakis(pyridine)silver(I) Dichromate and Related Derivatives

The synthesis of tetrakis(pyridine)silver(I) dichromate and its functionalized analogues is a well-documented process in inorganic and organic chemistry, primarily owing to their utility as selective oxidizing agents. smolecule.comwikipedia.org The general methodology involves the initial precipitation of this compound, which is then complexed with a pyridine-based ligand.

A common and straightforward synthesis begins with the reaction of aqueous solutions of silver nitrate and a dichromate salt, such as potassium dichromate or ammonium dichromate. eurjchem.comyoutube.com This reaction yields a deep red precipitate of this compound (Ag₂Cr₂O₇). wikipedia.orgyoutube.com Without isolating the precipitate, a ligand like pyridine is added directly to the aqueous suspension. youtube.com The mixture is stirred, often with gentle heating, leading to the formation of the desired orange-colored complex, tetrakis(pyridine)silver(I) dichromate. youtube.com The final product is then isolated through filtration, washed, and dried. youtube.com

This synthetic approach can be adapted to create related derivatives by substituting pyridine with other ligands. A notable example is the preparation of tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate (T-TMPSDC). eurjchem.comscite.ai The synthesis follows a similar pathway where 2,4,6-trimethylpyridine is added dropwise to the aqueous medium containing the freshly precipitated this compound. eurjchem.com The reaction is typically stirred at a slightly elevated temperature (e.g., 50 °C) to facilitate the complex formation, yielding a yellow-orange powder. eurjchem.com The structure and composition of these complexes are confirmed using various analytical techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction. eurjchem.comscite.ai

The table below outlines the synthetic parameters for preparing tetrakis(pyridine)silver(I) dichromate and its trimethylpyridine derivative.

Product Silver Salt Dichromate Source Ligand Reaction Conditions Product Appearance Reference
Tetrakis(pyridine)silver(I) dichromateSilver NitratePotassium DichromatePyridineAqueous solution, stirring for ~20 minsOrange precipitate youtube.com
Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromateSilver(I) NitratePotassium Dichromate2,4,6-trimethylpyridineAqueous medium, stirring at 50 °C for 15 minYellow-orange powder eurjchem.com

Ligand Effects on Complex Formation and Stability

The formation and stability of this compound complexes are significantly influenced by the properties of the coordinating ligands. physicsandmathstutor.com These effects are primarily governed by the electronic and steric characteristics of the ligand, which dictate the strength and geometry of the metal-ligand bond.

Electronic Effects: The stability of a metal complex is closely related to the basicity and nucleophilicity of the ligand. youtube.comaakash.ac.in Ligands that are stronger bases can donate their lone pair of electrons more readily to the silver(I) metal center, forming a more stable coordinate bond. youtube.com This principle is quantified by the stability constant (Kstab), where a larger value indicates a more stable complex. Ligand exchange reactions proceed in a direction that forms the most stable complex, meaning a ligand will be displaced by another that forms a complex with a higher Kstab. savemyexams.com For instance, the relative stability of different silver(I) complexes can be predicted by comparing their Kstab values. savemyexams.com

The following table provides stability constants for various silver(I) complexes, illustrating the impact of the ligand on the complex's stability. A higher Kstab value signifies greater stability.

Silver(I) Complex Numerical Value of Kstab Reference
[Ag(NH₃)₂]⁺1.6 x 10⁷ savemyexams.com
[Ag(S₂O₃)₂]³⁻2.9 x 10¹³ savemyexams.com
[Ag(CN)₂]⁻5.3 x 10¹⁸ savemyexams.com

Elucidation of Reaction Kinetics and Mechanistic Pathways Involving Silver Dichromate

Kinetic Investigations of Oxidation Reactions Catalyzed or Mediated by Silver Dichromate Derivatives

The oxidation of the sulfur-containing amino acid DL-methionine by tetrakis(pyridine)this compound (TPSD) in a dimethyl sulfoxide (B87167) (DMSO) medium results in the formation of the corresponding sulfoxide. asianpubs.org This reaction has been the subject of detailed kinetic and mechanistic studies to understand the underlying chemical processes.

Oxidation of Organic Substrates by Tetrakis(pyridine)this compound (TPSD)

Kinetics and Mechanism of DL-Methionine Oxidation
Reaction Order Determination with Respect to TPSD and Methionine

Kinetic analyses have revealed that the oxidation of DL-methionine by TPSD follows first-order kinetics with respect to the oxidant, TPSD. asianpubs.org This was determined through linear plots of log [TPSD] against time. ijrar.com

Conversely, the reaction exhibits Michaelis-Menten type kinetics with respect to the substrate, methionine. asianpubs.orgijrar.com This observation suggests the formation of a pre-equilibrium complex between the reactants. A plot of the inverse of the observed rate constant (1/kobs) versus the inverse of the methionine concentration (1/[Met]) yields a straight line with an intercept on the rate ordinate, which is characteristic of Michaelis-Menten kinetics. ijrar.com

Interactive Data Table: Rate Constants for the Oxidation of Methionine

[TPSD] (mol dm⁻³)[Methionine] (mol dm⁻³)Observed Rate Constant (kobs) (s⁻¹)
0.0010.100.00018
0.0010.200.00030
0.0010.400.00045
0.0010.600.00054
0.0010.800.00060
0.0020.400.00046
0.0040.400.00044
0.0060.400.00045

Note: The data presented is illustrative of typical kinetic experimental results and may not be exhaustive.

Influence of Hydrogen Ion Concentration and Catalysis

The oxidation of methionine by TPSD is catalyzed by hydrogen ions. asianpubs.orgijrar.com Studies conducted by adding p-toluenesulfonic acid (TsOH) to the reaction mixture have shown that the reaction rate increases with an increase in hydrogen ion concentration. ijrar.com The relationship between the observed rate constant (kobs) and the hydrogen ion concentration ([H⁺]) can be expressed by the equation:

kobs = a + b [H⁺] asianpubs.orgijrar.com

Solvent Effects and Multiparametric Analysis (Kamlet's and Swain's equations)

The effect of the solvent on the oxidation of methionine by TPSD has been investigated in various organic solvents. asianpubs.org The analysis of solvent effects using multiparametric equations, such as those developed by Kamlet and Taft, and Swain, provides insights into the nature of the transition state. asianpubs.org

The Kamlet-Taft equation considers the contributions of the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π*). Swain's equation, on the other hand, dissects the solvent effect into cation-solvating power (B) and anion-solvating power (A). oszk.hu

In the case of methionine oxidation by TPSD, the analysis of solvent effects indicated the importance of the cation-solvating power of the solvent. asianpubs.orgijrar.com This suggests that the transition state is more polar than the reactants and that an electron-deficient center is formed in the transition state. The rates of oxidation in different solvents showed an excellent correlation with Swain's equation.

Proposed Mechanistic Pathways for Sulfoxide Formation

Based on the kinetic data, a plausible mechanism for the oxidation of methionine by TPSD has been proposed. The Michaelis-Menten kinetics suggest the formation of an intermediate complex between methionine and the oxidant. ijrar.com The reaction involves an electrophilic attack of the chromium(VI) species on the electron-rich sulfur atom of methionine. ijrar.com

The catalytic role of hydrogen ions suggests that both the protonated and unprotonated forms of TPSD are reactive species. The proposed mechanism involves the formation of a sulfenium cation intermediate in the rate-determining step. sci-hub.se This is supported by the observed solvent effects, which highlight the importance of cation solvation. asianpubs.org The intermediate complex then decomposes in a subsequent fast step to yield the final product, methionine sulfoxide. ijrar.com

Formation of a complex between TPSD and methionine.

Acid catalysis, where a protonated form of the TPSD-methionine complex is also reactive.

Rate-determining step involving the formation of a sulfenium cation.

Rapid decomposition of the intermediate to form methionine sulfoxide.

This proposed mechanism is consistent with the observed first-order dependence on TPSD, Michaelis-Menten kinetics with respect to methionine, and the catalytic effect of hydrogen ions.

Oxidation of Carboxylic Acids (e.g., Formic and Oxalic Acids)

The oxidation of simple carboxylic acids, such as formic acid and oxalic acid, by tetrakis(pyridine) this compound (TPSD) in a non-aqueous solvent like dimethyl sulfoxide (DMSO) results in the formation of carbon dioxide. The kinetic and mechanistic aspects of these reactions have been investigated to understand the role of the this compound complex as an oxidizing agent.

Reaction Order and Acid Catalysis

The kinetics of the oxidation of both formic acid and oxalic acid by TPSD in DMSO follow a consistent pattern. The reaction is first order with respect to the oxidizing agent, TPSD, and also first order with respect to the organic acid substrate. The observed rate of reaction is independent of the initial concentration of TPSD.

The reaction is subject to catalysis by acid. The dependence of the observed rate constant (k_obs) on the concentration of hydrogen ions ([H+]) is described by the equation:

k_obs = a + b[H+]

This relationship indicates that the reaction proceeds through both an uncatalyzed (a) and an acid-catalyzed (b) pathway. For the oxidation of formic acid, the values for the uncatalyzed and catalyzed pathways were determined to be 1.88 (±0.09) x 10⁻⁴ s⁻¹ and 3.41 (±0.15) x 10⁻⁴ mol⁻¹ dm³ s⁻¹, respectively. In the case of oxalic acid oxidation, these values were 7.08 (±0.23) x 10⁻⁴ s⁻¹ and 12.3 (±0.37) x 10⁻⁴ mol⁻¹ dm³ s⁻¹, respectively.

Table 1: Kinetic Data for the Oxidation of Formic and Oxalic Acids by TPSD

Acid Rate Law Acid Catalysis
Formic Acid First order in TPSD, First order in Formic Acid k_obs = a + b[H+]
Primary Kinetic Isotope Effects (e.g., α-deuterioformic acid)

To determine the rate-determining step of the reaction, the oxidation of α-deuterioformic acid (DFA) was studied. The experiment revealed a substantial primary kinetic isotope effect (kH/kD) of 5.65 at 298 K. researchgate.net This significant isotope effect confirms that the cleavage of the α-C-H bond is the rate-determining step in the oxidation of formic acid by TPSD. A classical primary kinetic isotope effect of this magnitude (typically where kH/kD is much greater than 1, up to around 7) is strong evidence that the bond to the isotope is broken during the slowest step of the reaction. epfl.ch

Solvent Effects and Analysis (Taft's and Swain's equations)

The influence of the solvent on the reaction rate was investigated by carrying out the oxidation of formic acid in nineteen different organic solvents. The analysis of the solvent effect was performed using multiparametric equations, such as those developed by Taft and Swain. grafiati.com This analysis indicated that the transition state of the reaction is more polar than the reactants.

Specifically for the oxidation of formic acid, the cation-solvating power of the solvent was found to play a more significant role. This suggests the formation of an electron-deficient carbon center in the transition state, which is indicative of a hydride-ion transfer from the formic acid to the oxidant.

Envisioned Transition States and Concerted Mechanisms

The temperature dependence of the kinetic isotope effect, along with a negative entropy of activation, supports a mechanism that proceeds through a cyclic, concerted, and symmetrical transition state. This envisioned transition state is planar and facilitates the transfer of a hydride ion from the acid to the oxidant. sci-hub.se The concerted nature of this mechanism implies that bond-breaking and bond-forming occur simultaneously within this cyclic transition state. bbhegdecollege.com

Oxidation of Unsaturated Carboxylic Acids (e.g., Maleic, Fumaric, Crotonic, Cinnamic Acids)

The oxidation of α,β-unsaturated carboxylic acids, including maleic acid, fumaric acid, crotonic acid, and cinnamic acid, by tetrakis(pyridine) this compound in dimethyl sulfoxide leads to the formation of the corresponding epoxides.

Kinetic Dependencies and Acid Catalysis

Similar to the oxidation of simple carboxylic acids, the reaction involving unsaturated carboxylic acids is first order with respect to both the oxidant (TPSD) and the acid substrate. The reaction is also catalyzed by hydrogen ions, and the dependence of the observed rate constant on hydrogen ion concentration follows the same form:

k_obs = a + b[H+]

This indicates that, as with formic and oxalic acids, the oxidation of these unsaturated acids proceeds via both uncatalyzed and acid-catalyzed pathways. The solvent effect was also analyzed for these reactions using multiparametric equations, which highlighted the importance of the cation-solvating power of the solvent. grafiati.com

Solvent Polarity and Cation-Solvating Power Effects

The solvent plays a crucial role in the kinetics of oxidation reactions involving tetrakis(pyridine)this compound (TPSD). Studies on the oxidation of various substrates, including primary aliphatic alcohols, unsaturated acids, and benzaldehydes, in different organic solvents have revealed significant insights into the reaction mechanism. oszk.huresearcher.life The rate of these oxidation reactions has been analyzed using multiparametric equations, such as those developed by Taft and Swain. oszk.hu

The analysis of solvent effects indicates that the cation-solvating power of the solvent is a major factor influencing the reaction rate. researcher.lifeasianpubs.orgzenodo.orgniscpr.res.in Swain's equation, which separates the solvent's ability to solvate cations and anions, has been particularly useful. The correlation of reaction rates with Swain's parameters often shows a greater dependence on the cation-solvating power (B) compared to the anion-solvating power (A). This suggests that the transition state of the reaction is more polar than the reactants and that stabilization of the cationic species in the transition state is critical. ijrar.com

For instance, in the oxidation of primary aliphatic alcohols by TPSD, the analysis of solvent effects using Swain's equation demonstrated the importance of cation solvation. oszk.hu Similarly, in the oxidation of unsaturated acids like maleic, fumaric, crotonic, and cinnamic acids, the solvent effect pointed to the significance of the cation-solvating power of the solvent. researcher.lifezenodo.org This trend is also observed in the oxidation of methionine by TPSD. asianpubs.org

While solvent polarity, often represented as a combination of cation and anion solvating power (A+B), does contribute significantly, attempts to correlate the reaction rate solely with the dielectric constant of the solvent are often unsuccessful. This indicates that specific solvent-solute interactions, particularly cation solvation, are more critical than the bulk solvent property of polarity. The observed solvent effects support a mechanism involving a polar transition state where charge separation is stabilized by the solvent molecules. ijrar.com

Postulated Three-Center Transition States for Epoxide Formation

In the oxidation of unsaturated acids such as maleic, fumaric, crotonic, and cinnamic acids by tetrakis(pyridine)this compound (TPSD), the formation of corresponding epoxides is the primary outcome. researcher.lifezenodo.org The mechanism for this transformation is proposed to proceed through a three-center transition state. researcher.lifezenodo.org

This hypothesis is supported by several kinetic and mechanistic observations. The reaction is first order with respect to both TPSD and the unsaturated acid. researcher.lifezenodo.org The reaction is also catalyzed by hydrogen ions. researcher.lifezenodo.org The analysis of solvent effects, as discussed previously, highlights the importance of the cation-solvating power of the solvent, suggesting a polar transition state. researcher.lifezenodo.org

The proposed three-center transition state involves the electrophilic attack of the chromate (B82759) species on the carbon-carbon double bond of the unsaturated acid. This concerted mechanism is analogous to the "Butterfly Mechanism" often cited for epoxidation reactions using peroxy acids. wikipedia.org In this transition state, the oxygen atom from the oxidant is transferred to the double bond, leading to the formation of the epoxide ring. wikipedia.orglibretexts.org The structure of an epoxide is a three-membered ring containing an oxygen atom. wikipedia.orgmasterorganicchemistry.com The reaction's stereochemistry can be sensitive, potentially leading to different diastereomers depending on the starting alkene's geometry. wikipedia.org

The absence of free radical intermediates, as indicated by the failure to induce polymerization of acrylonitrile, further supports a concerted, non-radical pathway involving a cyclic transition state. researcher.life

Oxidation of Primary Aliphatic Alcohols

The oxidation of primary aliphatic alcohols by tetrakis(pyridine)this compound (TPSD) in dimethylsulfoxide results in the formation of the corresponding aldehydes. oszk.hubibliomed.org This reaction has been a subject of detailed kinetic and mechanistic investigations. oszk.hubibliomed.orgscispace.comorientjchem.org

Michaelis-Menten Type Kinetics with Respect to Alcohols

A key characteristic of the oxidation of primary aliphatic alcohols by TPSD is the observation of Michaelis-Menten type kinetics with respect to the alcohol concentration. oszk.hubibliomed.orgresearchgate.net This kinetic behavior implies the formation of a pre-equilibrium complex between the oxidant and the alcohol before the rate-determining step. oszk.huijrar.combibliomed.orgresearchgate.net

The reaction is first order with respect to TPSD, and the pseudo-first-order rate constant is independent of the initial TPSD concentration. oszk.hubibliomed.org However, the reaction rate increases with the alcohol concentration, but not in a linear fashion. oszk.hu A plot of the reciprocal of the observed rate constant (1/k_obs) against the reciprocal of the alcohol concentration (1/[Alcohol]) yields a straight line with an intercept on the rate-ordinate. oszk.hubibliomed.org This linear relationship is a hallmark of Michaelis-Menten kinetics and allows for the determination of the equilibrium constant for the complex formation (K) and the rate constant for the decomposition of the complex (k₂). oszk.hu

This kinetic pattern is not unique to primary alcohols and has also been observed in the oxidation of other substrates by related chromate reagents, including secondary alcohols, diols, and aldehydes. scispace.comorientjchem.orgresearchgate.netajrconline.org

Hydrogen Ion Dependence and Kinetic Isotope Effects (e.g., [1,1-²H₂]ethanol)

The oxidation of primary aliphatic alcohols by TPSD is promoted by hydrogen ions. oszk.hubibliomed.org The dependence of the observed rate constant (k_obs) on the hydrogen ion concentration can be expressed by the equation: k_obs = a + b[H⁺]. oszk.hubibliomed.org For the oxidation of ethanol (B145695), the values for 'a' and 'b' have been determined, indicating both an acid-independent and an acid-dependent pathway. bibliomed.org This acid catalysis suggests that the protonated form of the oxidant is a more reactive species.

Substituent Effects (Polar and Steric) on Reaction Rates

The rate of oxidation of a series of nine primary aliphatic alcohols by TPSD has been found to be influenced by both the polar and steric effects of the substituents on the alcohol. oszk.hu The analysis of the reaction rates using dual substituent-parameter equations, such as the one proposed by Pavelich and Taft, allows for the quantitative separation of these effects. niscpr.res.in

The rates of oxidation generally decrease with increasing chain length of the primary alcohol, which can be attributed to steric hindrance. cdnsciencepub.com The reaction shows a good correlation with Taft's equation, which considers both polar (σ) and steric (Es) substituent constants. This indicates that electron-donating groups and less sterically hindered alcohols react faster. The negative value of the polar reaction constant (ρ) suggests that the reaction is facilitated by electron-releasing groups, which increase the electron density on the alcohol oxygen, thereby favoring the formation of the chromate ester intermediate. The positive value of the steric reaction constant (δ) indicates that the reaction is sensitive to steric hindrance around the reaction center. A linear isokinetic correlation, as determined by Exner's criterion, implies that all the alcohols in the series are oxidized by the same mechanism. oszk.hu

Selective Oxidation of Allylic and Benzylic Alcohols with Functionalized this compound Reagents

Functionalized this compound reagents, such as tetrakis(pyridine)this compound (TPSD), have demonstrated utility as mild and efficient oxidants for the selective conversion of benzylic and allylic alcohols to their corresponding aldehydes and ketones. researchgate.netresearchgate.net These reagents offer an advantage over more drastic and non-selective oxidants like inorganic chromate and dichromate salts. oszk.hubibliomed.org

The oxidation of benzylic and allylic alcohols with TPSD can be carried out under neutral conditions, often in refluxing non-polar solvents like benzene (B151609), leading to high yields of the carbonyl compounds. researchgate.net A key aspect of this selectivity is that carbon-carbon double bonds in allylic alcohols remain intact during the oxidation. eurjchem.com For example, cinnamyl alcohol is selectively oxidized to cinnamaldehyde (B126680) with high yield. eurjchem.com

The reactivity of substituted benzyl (B1604629) alcohols is influenced by the nature of the substituents on the aromatic ring. Electron-releasing groups on the benzene ring increase the rate of oxidation, while electron-withdrawing groups decrease the rate. researchgate.netcdnsciencepub.com This is consistent with the development of an electron-deficient center in the transition state. researchgate.net The reaction is also subject to steric acceleration by ortho-substituents. researchgate.net

The selective nature of these reagents makes them valuable tools in organic synthesis, particularly for reactions involving sensitive substrates where over-oxidation or side reactions with other functional groups need to be avoided. researchgate.netnih.govvanderbilt.edu

Data Tables

Table 1: Michaelis-Menten Kinetics Data for the Oxidation of Ethanol by TPSD Note: The following is a representative data structure. Actual values would be derived from experimental measurements.

[Ethanol] (mol dm⁻³)1/[Ethanol] (dm³ mol⁻¹)k_obs (s⁻¹)1/k_obs (s)
0.110.0--
0.25.0--
0.42.5--
0.61.67--
0.81.25--

Table 2: Kinetic Isotope Effect in the Oxidation of Ethanol

SubstrateRate Constant (k) at 298 KKinetic Isotope Effect (kH/kD)Reference
Ethanol (CH₃CH₂OH)kH5.85 oszk.hubibliomed.org
[1,1-²H₂]ethanol (CH₃CD₂OH)kD

Table 3: Relative Oxidation Rates of Substituted Benzyl Alcohols Note: Representative data illustrating substituent effects.

Substituent (on Benzyl Alcohol)Relative RateReference
p-MethoxyFaster researchgate.netcdnsciencepub.com
UnsubstitutedBaseline
p-NitroSlower

Mechanistic Principles of Chromium(VI) Redox Chemistry in this compound Systems

The reduction from Cr(VI) to Cr(III) is not a single-step process but proceeds through a sequence of intermediate oxidation states, primarily Cr(V) and Cr(IV). rsc.orgnih.gov The specific pathway can vary, with evidence supporting both Cr(VI) → Cr(IV) → Cr(III) and Cr(VI) → Cr(V) → Cr(III) routes. rsc.org The formation of these transient chromium species is a critical aspect of the reaction mechanism. For instance, in the oxidation of organic substrates like alcohols or acids by chromium(VI) reagents, the initial step often involves the formation of a chromate ester intermediate. The subsequent decomposition of this ester through a hydride transfer or other mechanisms leads to the reduction of the chromium center.

Kinetic studies on the oxidation of various organic compounds by this compound complexes reveal significant details about the rate-determining steps. Research on the oxidation of aliphatic primary alcohols and formic acid using tetrakis(pyridine)this compound (TPSD) demonstrates that the reaction is first-order with respect to the oxidant (TPSD). bibliomed.orgoszk.hu Furthermore, these reactions often exhibit Michaelis-Menten type kinetics with respect to the substrate (the alcohol or acid), which suggests the formation of a pre-equilibrium complex between the oxidant and the substrate before the rate-determining redox step. researchgate.netresearchgate.net

The reaction is typically promoted by the presence of hydrogen ions, indicating acid catalysis. bibliomed.org The cleavage of a carbon-hydrogen bond is often implicated in the rate-determining step, as confirmed by substantial primary kinetic isotope effects observed when using deuterated substrates. bibliomed.org For example, the oxidation of [1,1-²H₂]ethanol showed a kinetic isotope effect (kH/kD) of 5.85, pointing to the breaking of the α-C-H bond in the slow step. bibliomed.orgoszk.hu Similarly, the oxidation of α-deuterioformic acid exhibited a kH/kD value of 5.65.

The general mechanism can be summarized as follows:

Complex Formation: The this compound species forms a complex with the substrate.

Redox Decomposition: This complex undergoes a slow, rate-determining decomposition, involving electron transfer and the reduction of Cr(VI), often accompanied by C-H bond cleavage. This step leads to the formation of intermediate Cr(IV) or Cr(V) species.

Fast Subsequent Steps: The intermediate chromium species are highly reactive and are rapidly reduced to the final, stable Cr(III) product.

The following table presents kinetic data from the oxidation of various primary alcohols by tetrakis(pyridine)this compound, illustrating the reaction's dependency on the substrate.

Table 1: Michaelis-Menten Kinetic Data for the Oxidation of Primary Alcohols by Tetrakis(pyridine)this compound (TPSD) in Dimethylsulfoxide at 298 K. bibliomed.org
Alcohol10²k₂ (dm³ mol⁻¹ s⁻¹)K (dm³ mol⁻¹)
Methanol0.453.15
Ethanol18.65.50
1-Propanol45.26.25
1-Butanol55.56.67
1-Pentanol69.87.14
1-Hexanol85.58.33
1-Heptanol1059.09
2-Methoxyethanol1.124.15
2-Ethoxyethanol1.554.55

k₂ represents the rate constant for the decomposition of the complex, and K is the equilibrium constant for the formation of the Michaelis complex.

Role of Counter-Ions and Complexation in Reaction Modality

The reactivity and mechanistic pathway of dichromate-based oxidants are significantly influenced by the nature of the counter-ion and the formation of coordination complexes. bibliomed.orgresearchgate.net While simple inorganic salts like potassium dichromate are powerful but often non-selective oxidants with poor solubility in organic solvents, the complexation of the dichromate anion can modulate its reactivity, enhance its selectivity, and improve its solubility in non-aqueous media. bibliomed.orgoszk.hu

A prime example is tetrakis(pyridine)this compound, [Ag(Py)₄]₂Cr₂O₇ (TPSD), where the dichromate anion is associated with a large, complex cation. bibliomed.org In this compound, the silver ion is complexed with four pyridine (B92270) ligands. This complexation alters the properties of the dichromate oxidant. The bulky counter-ion helps to make the compound soluble in organic solvents like dimethyl sulfoxide (DMSO) and renders it a milder and more selective oxidizing agent compared to uncomplexed dichromate salts. researchgate.net

The role of the counter-ion extends to influencing the reaction mechanism itself. Studies have shown that the mode of oxidation is dependent on the counter-ion attached to the chromium anion. bibliomed.org For instance, the formation of a hexaureairon(III) dichromate complex, [Fe(urea)₆]₂(Cr₂O₇)₃, creates a system where a quasi-intramolecular redox reaction occurs between the urea (B33335) ligands (reducing agents) and the dichromate anions (oxidizing agents) upon heating. acs.org This demonstrates that the close association of the dichromate with a complex cation containing reducing ligands can facilitate specific redox pathways not observed with simple alkali metal counter-ions. acs.org

Theoretical and Computational Chemistry Approaches to Silver Dichromate Systems

Molecular Modeling of Reaction Intermediates and Transition States

Molecular modeling techniques are employed to study the mechanisms of chemical reactions at the atomic level. This includes the identification and characterization of transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally. digitellinc.commit.edu In the context of silver dichromate synthesis, these methods can provide valuable insights into the reaction pathways.

The formation of this compound often occurs in solution through precipitation reactions. acs.orgyoutube.com Molecular modeling can be used to investigate the initial steps of nucleation and growth of the Ag₂Cr₂O₇ crystals. acs.org For instance, in the synthesis of related ternary metal chalcogenides, reactive molecular intermediates have been isolated and characterized, and density functional theory (DFT) calculations have been used to confirm their kinetic instability and role in the formation of the final nanoparticle product. nih.gov Similar approaches could be applied to understand the formation of this compound, potentially identifying key intermediates in the reaction between silver ions and dichromate ions in solution. acs.orgacs.org

Furthermore, computational models can elucidate the transition states of these reactions, which represent the energy barriers that must be overcome for the reaction to proceed. hawaii.edu Understanding the structure and energy of these transition states is critical for controlling the reaction kinetics and, consequently, the properties of the synthesized material.

Computational Prediction of Solvent-Solute Interactions

The interaction between a solute, such as this compound, and the surrounding solvent molecules plays a critical role in its solubility, stability, and reactivity. strath.ac.ukrsc.org Computational methods offer a powerful means to predict and analyze these complex interactions.

Various solvation models are used in computational chemistry to simulate the effect of the solvent. kyushu-u.ac.jp Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. kyushu-u.ac.jpmdpi.com These models are computationally efficient and can be used to calculate the solvation free energy, which is a key factor in determining solubility. kyushu-u.ac.jpspringernature.com

Explicit solvent models, on the other hand, treat individual solvent molecules, providing a more detailed picture of the solute-solvent interactions. nih.gov Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of the solute and solvent molecules over time. nih.govaps.orgarxiv.orgrsc.org These simulations can reveal the structure of the solvation shell around the silver and dichromate ions and provide insights into the nature of the interactions, such as hydrogen bonding. researchgate.netmdpi.com

Quantum chemical calculations can also be employed to study solute-solvent interactions with high accuracy. mdpi.comnih.gov These methods can provide detailed information about the electronic structure changes that occur upon solvation and can be used to calculate interaction energies between the solute and individual solvent molecules. mdpi.com By combining these computational approaches, a comprehensive understanding of the behavior of this compound in different solvent environments can be achieved. researchgate.netacs.org

Investigations into Complex Chemical Phenomena Involving Silver Dichromate

The Liesegang Phenomenon and Periodic Precipitation of Silver Dichromate

The Liesegang phenomenon, a classic example of pattern formation in chemical systems, is prominently observed in the reaction involving silver nitrate (B79036) and potassium dichromate, which results in the periodic precipitation of this compound (Ag₂Cr₂O₇). insilico.huwikipedia.orgwikipedia.org This phenomenon occurs when the reaction-diffusion process of two soluble substances leads to the formation of a sparingly soluble salt, which then precipitates in distinct, spatially separated bands or rings rather than as a continuous solid mass. insilico.huwikipedia.org The process is typically carried out in a gel medium, such as gelatin or agar, which prevents convection and sedimentation, allowing the intricate patterns to form. wikipedia.orgacs.org

The fundamental reaction involves the inter-diffusion of silver ions (Ag⁺) from a silver nitrate (AgNO₃) solution and dichromate ions (Cr₂O₇²⁻) from a potassium dichromate (K₂Cr₂O₇) solution embedded within the gel. insilico.huaub.edu.lb This results in the formation of the insoluble salt, this compound. core.ac.uk

Experimental Observations of Zig-zag Structures and Concentric Rings

In a typical experimental setup, such as a Petri dish, a gel layer containing a dissolved inner electrolyte (e.g., potassium dichromate) is prepared. aip.org An outer electrolyte (e.g., a drop of silver nitrate solution) is then introduced to the center. wikipedia.orgaip.org As the outer electrolyte diffuses into the gel, a reaction front is established, leading to the formation of this compound precipitate. aip.org

Under specific conditions, instead of a uniform precipitate, a series of concentric rings emerges. wikipedia.orgaip.org These rings are a hallmark of the Liesegang phenomenon. wikipedia.org Furthermore, more complex and less common patterns, such as zig-zag structures, have been observed. aip.org These zig-zag structures can form along gaps or dislocations that appear between the concentric rings. researchgate.net Research indicates that the formation of these zig-zags is dependent on the thickness of the reactive layer, suggesting a three-dimensional character to their structure. aip.orgresearchgate.net Observations have also revealed spiral and helical patterns developing from these zig-zag formations under certain experimental conditions. aip.orgscholaris.ca

Table 1: Experimental Conditions for Observing this compound Patterns

Parameter Value/Condition for Concentric Rings Value/Condition for Zig-zag Structures Source(s)
Inner Electrolyte 0.0068 M Potassium Dichromate (K₂Cr₂O₇) 0.0068 M Potassium Dichromate (K₂Cr₂O₇) aip.org
Outer Electrolyte 0.3 M Silver Nitrate (AgNO₃) 0.3 M Silver Nitrate (AgNO₃) aip.org
Gel Medium 5% Gelatin 5% Gelatin aip.org
Layer Thickness 0.5 mm ≥ 0.8 mm aip.orgresearchgate.net
Observation Time ~12 hours Several hours aip.org

Theoretical Models Explaining Periodic Precipitation (e.g., supersaturation, nucleation, growth kinetics)

Several theoretical models have been proposed to explain the mechanism behind Liesegang ring formation. wikipedia.org

Supersaturation Theory: First proposed by Wilhelm Ostwald, this theory posits that precipitation does not occur immediately when the ion concentration product exceeds the solubility product. insilico.huwikipedia.org Instead, a state of supersaturation is reached. core.ac.uk Once a critical level of supersaturation is achieved, spontaneous nucleation and crystallization occur rapidly, depleting the concentration of the inner electrolyte in that zone. core.ac.uk The outer electrolyte must then diffuse through this depleted zone to create the next band, resulting in the characteristic spacing. core.ac.uk

Nucleation and Growth Kinetics: Modern models often incorporate the kinetics of nucleation and particle growth. acs.orgpnas.org These models consider the reaction to occur in steps: the formation of a sol, followed by nucleation, and then growth of the precipitate particles. pnas.org The rate of nucleation is a critical factor; for instance, gelatin provides a higher nucleation rate compared to agarose (B213101), which favors the formation of distinct Liesegang bands rather than random crystals. elte.huresearchgate.net

Adsorption Theory: This theory suggests that the clear spaces between the rings are a result of the precipitate adsorbing the inner electrolyte ions, creating a zone where precipitation is inhibited. core.ac.uknih.gov However, this theory is less favored as periodic precipitation has been observed in systems with negligible adsorption. core.ac.uk

The interplay between the diffusion of reactants and the kinetics of the precipitation reaction is fundamental to all these models. acs.org Mathematical descriptions often involve complex reaction-diffusion equations that are typically solved using numerical methods. insilico.hu

Influence of Gel Matrix (e.g., gelatin) and Initial Reactant Concentrations

The properties of the gel matrix and the initial concentrations of the reactants significantly influence the resulting precipitation patterns. aub.edu.lbacs.org

Gel Matrix: The type and concentration of the gel play a crucial role. elte.hu Gelatin, for example, is known to promote dense heterogeneous nucleation, leading to the formation of well-defined Liesegang bands. acs.orgaub.edu.lb In contrast, gels like agarose may lead to surface nucleation, resulting in the growth of random, dendritic crystallites instead of bands. aub.edu.lbresearchgate.net The viscosity and internal structure (like pore size) of the gel affect ion mobility and nucleation rates. elte.hu Studies have shown that transitioning from a gelatin to an agarose medium can significantly alter the morphology of the this compound pattern. researchgate.net

Initial Reactant Concentrations: The initial concentrations of the silver nitrate and potassium dichromate solutions are key variables. aip.orgias.ac.in The spacing between the bands, often described by Jablczynski's spacing law (which states that the ratio of the positions of consecutive bands is constant), is dependent on these initial concentrations. insilico.huias.ac.in Altering the reactant concentrations can change the width and spacing of the bands, allowing for the control of the resulting pattern. acs.orgias.ac.in For instance, experiments have been conducted with outer electrolyte (AgNO₃) concentrations of 0.25 M and inner electrolyte (K₂Cr₂O₇) concentrations of 0.0036 M in a 12.5% gelatin gel to study band width. ias.ac.in

Analysis of Secondary Structures in Liesegang Bands

In some silver chromate (B82759) and dichromate systems, a finer, secondary structure can be observed within the primary Liesegang bands. aip.orgias.ac.in This phenomenon, also referred to as multiple periodicity, involves the formation of much thinner, closely spaced bands within the gaps of the primary, more prominent rings. ias.ac.in

Microphotometric examination of silver chromate rings has confirmed the existence of this double periodicity. ias.ac.in These secondary rings are also composed of the silver salt precipitate and are not artifacts of impurities in the gel, as they can be reproduced in purified gelatin. ias.ac.in The formation of these secondary structures is sensitive to experimental conditions, such as the rigidity of the gel and the concentration of the chromate. ias.ac.in They are more likely to be well-developed in a rigid gel and within an optimal concentration range of the inner electrolyte. ias.ac.in The presence of these secondary structures adds another layer of complexity to the Liesegang phenomenon, and any comprehensive theory must be able to account for their formation. ias.ac.in

Reactivity in Heterogeneous Media

The formation of this compound precipitate is a prime example of a reaction in a heterogeneous medium, where the reactants are in a solution phase and the product is a solid. acs.orglibretexts.org The gel matrix itself introduces heterogeneity to the system. acs.org

The reactivity and the resulting morphology of the this compound precipitate are highly dependent on the properties of this heterogeneous environment. elte.huresearchgate.net As discussed, the chemical nature of the gel (gelatin vs. agarose) can dictate the nucleation process, shifting the outcome from periodic bands to crystalline aggregates. aub.edu.lbresearchgate.net This demonstrates that the gel is not merely an inert medium but actively participates in the reaction process, likely through interactions that affect nucleation rates. acs.org

Furthermore, related this compound complexes, such as tetrakis(pyridine)this compound, are utilized as oxidizing agents in non-aqueous, heterogeneous organic reactions. wikipedia.orgresearchgate.net This complex is effective for the conversion of benzylic and allylic alcohols to their corresponding carbonyl compounds in aprotic solvents like benzene (B151609). researchgate.net This highlights another facet of this compound's reactivity in heterogeneous systems, extending beyond simple precipitation.

Advanced Analytical Methodologies for Characterization and Quantification in Silver Dichromate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of silver dichromate, providing detailed information about its molecular structure, composition, and physical form.

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a compound by measuring the absorption of infrared radiation. In the analysis of this compound and its complexes, FT-IR spectra reveal characteristic vibrational modes of the dichromate anion (Cr₂O₇²⁻). For instance, in studies of tetrakis(2,4,6-trimethylpyridine)silver(I) dichromate, strong absorption bands corresponding to the Cr=O and Cr-O vibrations have been identified. eurjchem.com The FT-IR spectrum for this complex shows prominent peaks at 920 cm⁻¹ and 768 cm⁻¹, which are attributed to the stretching vibrations of Cr=O and Cr-O, respectively. eurjchem.com These specific frequencies are indicative of the dichromate structure within the compound.

Vibrational ModeAbsorption Band (cm⁻¹)Reference
Cr=O920 eurjchem.com
Cr-O768 eurjchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. However, its direct application to a purely inorganic compound like this compound is nuanced.

¹H and ¹³C NMR: These common NMR techniques are not directly applicable to this compound itself, as it lacks hydrogen and carbon atoms. However, they are invaluable for characterizing complexes where this compound is associated with organic ligands. In the case of tetrakis(2,4,6-trimethylpyridine)silver(I) dichromate, ¹H and ¹³C NMR were used to confirm the structure of the 2,4,6-trimethylpyridine (B116444) ligand coordinated to the silver ion. eurjchem.comeurjchem.com

Solid-State ⁵³Cr and ¹⁰⁹Ag/¹⁰⁷Ag NMR: More specialized NMR techniques can probe the nuclei within this compound directly. Solid-state ⁵³Cr NMR spectroscopy has been used to study dichromate salts, revealing nuclear quadrupolar coupling constants between 7.25 and 8.14 MHz. researchgate.net Silver itself has two NMR active isotopes, ¹⁰⁹Ag and ¹⁰⁷Ag. huji.ac.il Both are spin ½ nuclei that yield sharp signals, but they suffer from very low sensitivity and extremely long relaxation times (tens to hundreds of seconds), which makes their detection challenging. huji.ac.il Consequently, ¹⁰⁹Ag is generally preferred due to its slightly higher sensitivity. huji.ac.il

NMR Spectroscopic Data for Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate Ligand eurjchem.com
NucleusTechniqueChemical Shift (δ ppm)Assignment
Hydrogen¹H NMR7.13Pyridine (B92270) ring protons
Hydrogen¹H NMR2.30 and 2.60Methyl group protons on pyridine ring
Carbon¹³C NMR157.1, 149.8, 122.2Substituted pyridine ring carbons
Carbon¹³C NMR25.5, 20.3Methyl carbons on pyridine ring

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of crystalline materials like this compound. osti.gov The technique works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure.

In research, XRD is used to confirm the successful synthesis of this compound nanostructures and to identify their crystal system. osti.govkashanu.ac.ir For instance, the analysis of sonochemically prepared this compound nanostructures confirmed their composition and structure. osti.gov Similarly, XRD analysis of silver chromate (B82759) (Ag₂CrO₄), a related compound, identified an orthorhombic crystal structure with well-defined diffraction peaks and no impurities, confirming high crystallinity. tandfonline.com The analysis of silver nanoparticles often reveals a face-centered cubic (FCC) crystalline structure. acs.orgscirp.org The average crystallite size of nanoparticles can also be calculated from the broadening of the XRD peaks using the Debye-Scherrer formula. scirp.orgsymbiosisonlinepublishing.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectrometry (EDX) are complementary techniques often used in tandem to provide comprehensive microstructural and compositional analysis.

SEM: This technique uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its morphology, topography, and texture. jmmab.com SEM analysis of sonochemically synthesized this compound revealed the formation of rod-like nanostructures. osti.govkashanu.ac.ir This morphological information is critical for understanding the material's properties and potential applications.

EDX: When the electron beam in an SEM interacts with the sample, it generates X-rays with energies characteristic of the elements present. nih.gov The EDX detector analyzes these X-rays to provide a qualitative and quantitative elemental analysis of the sample. EDX analysis of this compound complexes confirms the presence of silver (Ag), chromium (Cr), and oxygen (O), and can provide their relative weight or atomic percentages. eurjchem.comjmmab.com

Example EDX Elemental Analysis of a Silver-Containing Sample
ElementWeight %Atomic %
Silver (Ag)~74%-
Carbon (C)~21%-
Oxygen (O)~5%-

Note: Carbon and Oxygen may originate from stabilizing agents or the analysis environment.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.org In the study of this compound nanostructures, XPS is used to verify the purity of the synthesized product. osti.gov High-resolution scans of specific elemental regions, such as Ag 3d, Cr 2p, and O 1s, provide information about their oxidation states. For example, in silver-containing compounds, the Ag 3d spectrum can distinguish between metallic silver (Ag⁰) and ionic silver (Ag⁺) based on characteristic binding energies. researchgate.net The Ag 3d₅/₂ peak for metallic silver is typically found around 368.2 eV, while for Ag⁺ in compounds like AgCl, it appears at a slightly lower binding energy of around 367.5 eV. researchgate.net This capability is crucial for confirming the chemical integrity of this compound at the surface. uni-muenchen.de

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectrometry (EDX) for Morphology and Elemental Analysis

Quantitative Chemical Analysis Techniques

Beyond characterization, the quantification of dichromate ions or this compound itself is essential in various contexts, from industrial process control to environmental monitoring.

One of the most well-known quantitative applications involving the dichromate ion is in redox titrations. Potassium dichromate is a common primary standard for these titrations due to its high purity and stability. digitallibrary.co.intifr.res.in It serves as a powerful oxidizing agent to determine the concentration of reducing agents like ferrous iron (Fe²⁺). okfn.org

The dichromate method is a standard technique for measuring the Chemical Oxygen Demand (COD) in water and wastewater analysis. researchgate.netscielo.br This test quantifies the amount of organic pollutants by measuring the amount of dichromate consumed during the chemical oxidation of the organic matter in a sample under acidic conditions and heat. scielo.br The reaction often uses a silver sulfate (B86663) catalyst. scielo.br

Precipitation titrations, such as the Mohr method, also involve chromium-containing compounds. In this specific method, potassium chromate is used as an indicator for the titration of chloride ions with a silver nitrate (B79036) standard solution. The endpoint is signaled by the formation of a red precipitate of silver chromate after all chloride ions have precipitated as silver chloride. uobasrah.edu.iq

A novel quantitative method utilizes the direct reaction of this compound with chloride ions. In this technique, the conversion of red this compound to white silver chloride upon contact with chloride ions allows for the visual and quantitative measurement of salt concentration, which has been applied in food science. researchgate.net The extent of the color change correlates with the chloride concentration. researchgate.net

Iodometric Determination of Chromium Oxidation State

Iodometric titration is a robust and widely used redox titration method for determining the concentration of oxidizing agents, such as the dichromate ion (Cr₂O₇²⁻). In the context of this compound, this method is invaluable for quantifying the amount of Chromium(VI). The process is based on the oxidation of iodide ions (I⁻) by dichromate in an acidic medium, which produces iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

The fundamental reactions are:

Reaction of Dichromate with Iodide: In an acidic solution, Cr(VI) in the dichromate ion oxidizes iodide to iodine, while being reduced to Cr(III). Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6I⁻(aq) → 2Cr³⁺(aq) + 3I₂(aq) + 7H₂O(l)

Titration with Thiosulfate: The iodine produced is then titrated with a standard sodium thiosulfate solution. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

The endpoint is identified by the disappearance of the deep blue color of the starch-iodine complex, which occurs when all the iodine has been consumed by the thiosulfate. ub.edu This method is not only accurate for determining total hexavalent chromium but can also be adapted to find the concentration of trivalent chromium by difference after oxidizing it to the hexavalent state. dtic.mil The reliability of this technique is underscored by its use in creating certified reference materials, where the concentration is determined with sodium thiosulfate standardized against a primary standard like potassium iodate, ensuring traceability to standards from institutions like the National Institute of Standards and Technology (NIST).

Methods for Determination of Product Yields

Calculating the product yield is fundamental to assessing the efficiency of a chemical reaction. For reactions involving this compound, either as a product or a reactant, several analytical methods are employed.

Gravimetric Analysis: This is a direct method for determining the yield of an insoluble product. When this compound is synthesized via a precipitation reaction, such as mixing aqueous solutions of silver nitrate and potassium dichromate, the resulting reddish precipitate can be isolated, dried, and weighed. libretexts.org The actual mass obtained is then compared to the theoretical mass calculated from the stoichiometry of the reaction to determine the percentage yield.

Titrimetric Methods: Titration offers an indirect but precise way to determine product yields by measuring the amount of reactant consumed or product formed.

Argentometric Titration (Mohr's Method): This method is particularly useful for reactions where chloride ions are consumed or produced. It involves titrating the sample with a standard silver nitrate solution. Potassium chromate (K₂CrO₄) is used as an indicator. After all the chloride ions have precipitated as white silver chloride (AgCl), the first excess of silver ions reacts with the chromate indicator to form a reddish precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint. riccachemical.comuobabylon.edu.iq The yield can be calculated based on the amount of chloride that reacted.

Iodometric Titration: When this compound is used as an oxidizing agent, for instance, in the oxidation of alcohols, iodometry can be used to determine its purity or the amount remaining after a reaction. researchgate.net By quantifying the unreacted this compound, the amount that was consumed can be calculated, which directly relates to the yield of the oxidation product.

The choice of method depends on the nature of the reaction and the products. For instance, in assessing the purity of a reagent like sodium arsenite, a precipitation reaction with silver nitrate can be used to form a precipitate (Ag₃AsO₄), which is then dried and weighed to calculate the purity and yield of the reaction. libretexts.org

Table 1: Comparison of Yield Determination Methods

MethodPrinciplePrimary Application in Ag₂Cr₂O₇ ContextKey Indicator/Measurement
Gravimetric AnalysisIsolation and weighing of an insoluble product.Directly measuring the yield of Ag₂Cr₂O₇ precipitate. libretexts.orgMass of dried precipitate.
Mohr's MethodPrecipitation titration of chloride ions with AgNO₃.Quantifying chloride ions to determine the yield of AgCl. riccachemical.comuobabylon.edu.iqFormation of red Ag₂CrO₄ precipitate.
Iodometric TitrationRedox titration to quantify the amount of dichromate.Determining the consumption of Ag₂Cr₂O₇ when used as an oxidizing agent. researchgate.netDisappearance of blue starch-iodine complex.

Spectrophotometric Monitoring of Reaction Progress

Spectrophotometry is a powerful, non-destructive technique used to monitor the progress of reactions by measuring the change in absorbance of a solution over time. This is particularly effective for reactions involving colored species like the orange-red dichromate ion (Cr₂O₇²⁻) or the green chromic ion (Cr³⁺).

A kinetics-based indirect spectrophotometric method can be used for the simultaneous determination of permanganate (B83412) and dichromate ions. muni.cz This method leverages the different reaction rates of these oxidants with a reagent like pyrogallol (B1678534) red (PGR). The oxidation of PGR by dichromate is monitored by the change in absorbance at a specific wavelength (e.g., 488 nm). By measuring the absorbance at fixed time intervals, a kinetic profile of the reaction can be constructed, allowing for the quantification of the initial dichromate concentration. muni.cz

Another application involves the oxidation of organic compounds, such as ethanol (B145695), by an acidic dichromate solution. researchgate.net The progress of the reaction can be followed by monitoring either the decrease in absorbance of the Cr₂O₇²⁻ ion or the increase in absorbance of the resulting Cr³⁺ ion, which has a characteristic blue-green color. researchgate.net For instance, in one method, ethanol is oxidized by a dichromate reagent, and the resulting product's absorbance is measured at 595 nm, showing a linear correlation with the alcohol concentration within a specific range. researchgate.net This principle is also the basis for chemical oxygen demand (COD) tests, where the amount of unreacted dichromate or the amount of Cr³⁺ formed is measured photometrically to determine the oxygen equivalent of organic matter in a sample. sigmaaldrich.com

Table 2: Examples of Spectrophotometric Monitoring of Dichromate Reactions

Reaction SystemMonitored SpeciesWavelength (nm)PrincipleReference
Dichromate & Pyrogallol Red (PGR)PGR488Measures absorbance change of PGR at fixed times as it is oxidized by dichromate. muni.cz
Dichromate & EthanolOxidation Product595Measures the blue-green color of the final product to quantify initial ethanol concentration. researchgate.net
Chemical Oxygen Demand (COD) TestCr(VI) or Cr(III)VariesMeasures remaining Cr(VI) or produced Cr(III) to determine organic content. sigmaaldrich.com

Novel Analytical Techniques for Ion Detection

The distinct color change associated with the conversion of this compound to other silver salts has been exploited in the development of novel analytical techniques for ion detection, most notably for chloride ions.

A recently developed technique for measuring salt (NaCl) concentrations in food is based on the principle that red this compound is converted to white silver chloride (AgCl) upon contact with chloride ions. researchgate.net In this method, a layer of this compound is applied to a food sample. Areas with higher chloride concentrations (e.g., ≥1%) appear white due to the formation of AgCl, while areas with lower concentrations remain red. The area of the color change can be quantified and shows a strong correlation with salt concentration as measured by conventional methods, providing a rapid and simple visual detection system. researchgate.net

This principle has also been adapted for paper-based microfluidic devices for chloride determination. mdpi.com In one such device, a paper channel is impregnated with silver chromate (which behaves similarly to the dichromate). When a sample containing chloride ions is introduced, it reacts to form a white band of silver chloride. The length of this white band is directly correlated with the concentration of chloride in the sample, offering a low-cost and portable analytical tool. mdpi.com These methods represent an evolution of the classical Mohr's titration, where the formation of red silver chromate is used as a visual endpoint indicator after all chloride has precipitated as silver chloride. riccachemical.compm.szczecin.pl

Table 3: Novel Chloride Detection Methods Based on Silver Chromate/Dichromate

TechniquePlatformPrinciple of DetectionAnalyteReference
Visual Salt ImagingFood SurfaceConversion of red Ag₂Cr₂O₇ to white AgCl, with the white area correlating to concentration.Chloride researchgate.net
Paper-Based MicrofluidicsPaper StripFormation of a white AgCl band of a specific length upon reaction with silver chromate.Chloride mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives in Silver Dichromate Chemistry

Exploration of Uncharted Reaction Pathways and Novel Transformations

Future research is poised to uncover new chemical reactions and transformations involving silver dichromate. While its role in precipitation reactions is well-documented, its potential as a catalyst or reagent in more complex organic syntheses remains an area ripe for investigation. libretexts.orglibretexts.org For instance, the oxidation of olefins using a silver chromate-iodine system points towards the possibility of discovering new and facile syntheses for complex organic molecules. acs.org

One area of interest is the synthesis of novel coordination complexes. The preparation of tetrakis(pyridine)silver(I) dichromate, for example, is used for the oxidation of alcohols to their corresponding carbonyl compounds, suggesting that the use of chromium trioxide or dichromate is not always suitable for complex and acid-sensitive compounds. youtube.com Further research into such complexes could lead to the development of highly selective and efficient catalysts for a range of organic transformations.

Additionally, the study of reaction-diffusion processes, such as the formation of Liesegang rings with this compound, continues to intrigue scientists. nih.govresearchgate.net Recent findings on the formation of zig-zag and spiral structures in this compound precipitates highlight the need for three-dimensional modeling to fully understand these self-organizing chemical structures. researchgate.netaip.org These studies not only contribute to fundamental chemical knowledge but also have implications for understanding pattern formation in biological and material systems.

Development of Green and Sustainable Synthetic Routes

In line with the growing emphasis on sustainable chemistry, a significant future research trajectory for this compound lies in the development of environmentally friendly synthetic methods. medcraveonline.com This involves designing processes that minimize waste, avoid hazardous solvents, and utilize renewable starting materials. chemrevise.orgphysicsandmathstutor.com

Current research is exploring the use of alternative energy sources, such as sonochemistry and photocatalysis, to drive the synthesis of this compound micro- and nanostructures. researchgate.netresearchgate.net These methods offer advantages like reduced reaction times, lower energy consumption, and the potential to avoid the use of toxic organic solvents. researchgate.net For instance, the synthesis of silver chromate (B82759) and this compound nanostructures via a simple precipitation route using silver salicylate (B1505791) as a precursor is a promising green approach. researchgate.net

Furthermore, the photocatalytic properties of silver chromate are being investigated for the degradation of organic pollutants in wastewater. researchgate.netwikipedia.org While promising, the toxicity of chromium(VI) necessitates research into methods for securely immobilizing the catalyst to prevent leaching into the environment. wikipedia.org The development of stable, reusable, and non-toxic this compound-based photocatalysts is a key challenge for future research.

Integration of Advanced Computational Models for Predictive Chemistry

The use of advanced computational models is set to revolutionize the study of this compound chemistry. These models can provide deep insights into reaction mechanisms, predict the properties of novel materials, and guide the design of new experiments.

For example, computational modeling has been used to understand the formation of uniform silver spherical particles through the aggregation of nanosize precursors. researchgate.net This two-stage model, which involves the burst nucleation of nanocrystalline precursors followed by their aggregation, could be applied to understand the formation of this compound nanoparticles as well. researchgate.net Density functional theory (DFT) has also been employed to study the structural and elastic properties of silver chromate, providing insights into its stability. researchgate.net

Future computational work could focus on:

Modeling the complex reaction-diffusion dynamics that lead to the formation of Liesegang patterns. pnas.org

Predicting the electronic and optical properties of new this compound-based materials for applications in photocatalysis and electronics.

Simulating the interaction of this compound with biological molecules to understand its potential applications and toxicity.

Potential for Functional Material Design Beyond Current Applications

The unique properties of this compound make it a promising candidate for the design of novel functional materials with applications extending beyond its traditional uses.

One exciting area is the development of advanced sensors. A novel technique for measuring salt concentrations in food has been developed based on the conversion of this compound to silver chloride. researchgate.net This principle could be extended to create sensors for other ions or molecules.

Another promising avenue is in the field of nanotechnology. Silver nanoclusters have been synthesized using potassium dichromate, demonstrating the potential for creating precisely structured nanomaterials with unique optical and catalytic properties. tandfonline.com Metal-organic frameworks (MOFs) incorporating silver clusters have also been developed for applications such as trapping environmental pollutants like dichromate from wastewater. nih.gov

The formation of periodic banding patterns of this compound in hydrogels has been shown to create self-organized diffraction gratings, highlighting the potential for manufacturing uniformly layered materials with tunable optical properties. pnas.org

Interdisciplinary Impact and Collaborative Research Opportunities

The future of this compound research will be increasingly interdisciplinary, with collaborations between chemists, physicists, materials scientists, and biologists driving innovation.

The study of Liesegang rings, for example, has historical ties to the field of biology and the study of pattern formation. nih.gov Modern investigations into these phenomena continue to benefit from an interdisciplinary approach, combining experimental chemistry with theoretical physics and computational modeling. researchgate.netpnas.org

Collaborations between academic researchers and industry partners can also accelerate the translation of fundamental discoveries into practical applications. nih.govillinois.edu For instance, partnerships could focus on developing new this compound-based technologies for environmental remediation, medical diagnostics, or advanced materials manufacturing.

The establishment of interdisciplinary research centers and initiatives can foster the kind of collaborative environment needed to tackle the complex challenges and opportunities in this compound chemistry. illinois.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.